molecular formula C12H14N2O2 B13451872 tert-Butyl 4-amino-2-cyanobenzoate

tert-Butyl 4-amino-2-cyanobenzoate

Cat. No.: B13451872
M. Wt: 218.25 g/mol
InChI Key: KKJPIFZVBMWJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-2-cyanobenzoate is an organic compound with the molecular formula C12H14N2O2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyano group at the 2-position, with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-amino-2-cyanobenzoate can be synthesized through several methods. One common approach involves the nitration of tert-butyl benzoate followed by reduction to form tert-butyl 4-aminobenzoate. The amino group can then be converted to a cyano group through a Sandmeyer reaction, where the diazonium salt is treated with copper(I) cyanide.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-amino-2-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Acidic or basic hydrolysis conditions are typically employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

tert-Butyl 4-amino-2-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-amino-2-cyanobenzoate exerts its effects depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the cyano group can act as an electrophile in various chemical transformations. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-aminobenzoate: Lacks the cyano group, making it less reactive in certain transformations.

    tert-Butyl 2-amino-4-cyanobenzoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

tert-Butyl 4-amino-2-cyanobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl 4-amino-2-cyanobenzoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)10-5-4-9(14)6-8(10)7-13/h4-6H,14H2,1-3H3

InChI Key

KKJPIFZVBMWJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.